6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid
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Overview
Description
6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-B]thiazole family, known for its diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the 3-chlorophenyl group enhances its biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazole with 3-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-B]thiazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-B]thiazole derivatives.
Scientific Research Applications
6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid involves the inhibition of specific enzymes and receptors in the target cells. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cellular processes such as cell division and proliferation, ultimately resulting in cell death . The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-B]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: Another imidazo[2,1-B]thiazole derivative known for its antineoplastic properties.
Uniqueness
6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid stands out due to its enhanced biological activity attributed to the presence of the 3-chlorophenyl group. This modification increases its potency and selectivity towards specific biological targets, making it a more effective compound for therapeutic applications .
Properties
Molecular Formula |
C12H7ClN2O2S |
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Molecular Weight |
278.71 g/mol |
IUPAC Name |
6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
InChI Key |
OCSCOGUMTJAHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C(=CSC3=N2)C(=O)O |
Origin of Product |
United States |
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